molecular formula C10H17N3 B13063515 1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine

1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine

Cat. No.: B13063515
M. Wt: 179.26 g/mol
InChI Key: BWSPPIGLZAOISB-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methyl group and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopentanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclopentyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine
  • 1-Methyl-3-(2-methyl-1-propenyl)-1H-pyrazol-5-amine

Uniqueness

1-Methyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-5-(2-methylcyclopentyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-7-4-3-5-8(7)9-6-10(11)13(2)12-9/h6-8H,3-5,11H2,1-2H3

InChI Key

BWSPPIGLZAOISB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1C2=NN(C(=C2)N)C

Origin of Product

United States

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